Fmoc-D-Arg(Mtr)-OH

Descripción

Significance of D-Amino Acids in Peptide Structure and Function

Amino acids, the building blocks of peptides and proteins, exist in two mirror-image forms, or enantiomers: L-amino acids and D-amino acids. nih.gov While L-amino acids are predominantly found in the proteins of living organisms, D-amino acids play significant biological roles and offer distinct advantages in the design of synthetic peptides. nih.govrsc.org

The incorporation of D-amino acids into a peptide sequence can dramatically alter its three-dimensional structure. rsc.org This structural modification can lead to unique biological activities compared to their all-L-amino acid counterparts. lifetein.com One of the most significant benefits of using D-amino acids is the enhanced stability of the resulting peptides. lifetein.com Peptides containing D-amino acids are more resistant to degradation by enzymes (proteases), which are highly specific for L-amino acids. nih.govlifetein.comchempep.com This increased stability can prolong the peptide's half-life in biological systems, a crucial property for therapeutic peptides. chempep.compeptide.com

Furthermore, the introduction of D-amino acids can induce specific secondary structures, such as beta-turns and beta-hairpins, which may not be favored in peptides composed solely of L-amino acids. nih.gov This ability to manipulate the peptide's conformation is a powerful tool for designing molecules with improved binding affinity and biological function. lifetein.com For instance, D-amino acids are important components in the peptidoglycans of bacterial cell walls, contributing to their resistance to protease digestion. rsc.orgtaylorandfrancis.com

Evolution of Protecting Group Strategies in Peptide Synthesis with D-Amino Acids

Chemical peptide synthesis involves a stepwise addition of amino acids to a growing chain. To ensure that the peptide bond forms correctly between the desired amino and carboxyl groups, other reactive functional groups on the amino acids must be temporarily blocked using protecting groups. wikipedia.orgwikipedia.org The development of effective protecting group strategies has been central to the advancement of peptide synthesis.

Two primary strategies have dominated the field: Boc (tert-butoxycarbonyl) chemistry and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. wikipedia.org The Fmoc strategy, which utilizes a base-labile Fmoc group for protecting the α-amino group, has become particularly widespread due to its milder deprotection conditions compared to the acid-based deprotection of the Boc group. creative-peptides.comwikipedia.orgnih.gov

For amino acids with reactive side chains, such as arginine, an additional "permanent" protecting group is required. creative-peptides.com The guanidino group in arginine's side chain is strongly basic and nucleophilic, necessitating protection to avoid side reactions during synthesis. nih.govgoogle.com The evolution of protecting groups for arginine reflects a continuous effort to improve lability and minimize side reactions. Early strategies in Boc chemistry used groups like nitro (NO2) and tosyl (Tos). nih.govpeptide.com

With the rise of Fmoc chemistry, new acid-labile sulfonyl-based protecting groups were developed for arginine. nih.gov These include Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comchempep.com The Mtr group was an important development, offering acid-labile protection for the arginine side chain. nih.govpeptide.com However, subsequent research led to the development of the more acid-labile Pmc and Pbf groups, which require shorter deprotection times and can reduce the risk of side reactions, especially in the synthesis of long or complex peptides containing multiple arginine residues. peptide.comthermofisher.com

Contextualization of Fmoc-D-Arg(Mtr)-OH within Contemporary Peptide Chemistry

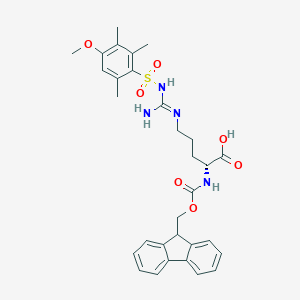

This compound is a specific building block used in Fmoc-based solid-phase peptide synthesis (SPPS). It consists of the D-enantiomer of arginine with its α-amino group protected by the base-labile Fmoc group and its side-chain guanidino group protected by the acid-labile Mtr group.

The use of this compound allows for the incorporation of a D-arginine residue into a peptide chain. This is particularly valuable for synthesizing peptides with enhanced enzymatic stability and potentially novel structural and functional properties. chempep.com While the Mtr protecting group has been largely succeeded by the more labile Pbf and Pmc groups in many applications, it remains a relevant tool in peptide chemistry. peptide.compeptide.com The choice of arginine protecting group often depends on the specific peptide sequence and the desired cleavage conditions. The Mtr group requires more stringent acidic conditions for removal, typically a prolonged treatment with trifluoroacetic acid (TFA) in the presence of a scavenger like phenol (B47542). peptide.comthermofisher.com This property can be exploited in certain synthetic strategies where differential lability is required.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120075-24-3 | matrix-innovation.comiris-biotech.de |

| Molecular Formula | C₃₁H₃₆N₄O₇S | iris-biotech.de |

| Molecular Weight | 608.71 g/mol (or 608.69 g/mol ) | iris-biotech.de |

| Appearance | White or off-white powder | matrix-innovation.com |

| Purity | ≥98.0% (HPLC) | matrix-innovation.com |

| Solubility | Soluble in DMF (Dimethylformamide) | matrix-innovation.com |

| Storage Temperature | 2-8°C | iris-biotech.de |

| Synonym | Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine |

Here is an article focusing on the incorporation of this compound in solution-phase peptide synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHIEITYHYVED-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120075-24-3 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solution Phase Peptide Synthesis Incorporating Fmoc D Arg Mtr Oh

Solution-phase peptide synthesis (SPPS) offers a robust methodology for constructing peptide chains, providing advantages in terms of scalability and purification of intermediates. The incorporation of specific amino acid derivatives, such as Fmoc-D-Arg(Mtr)-OH, requires careful consideration of coupling strategies, protecting group compatibility, and reaction conditions to ensure high yields and purity.

Protecting Group Chemistry of Fmoc D Arg Mtr Oh

Role and Reactivity of the Fluorenylmethyloxycarbonyl (Fmoc) Group on the α-Amino Position

The Fmoc group is a base-labile protecting group attached to the α-amino position of the D-arginine molecule. luxembourg-bio.com Its primary role is to prevent the amino group from participating in unwanted reactions during the peptide bond formation step. altabioscience.com The selection of Fmoc as a temporary protecting group is pivotal for a widely used SPPS strategy, owing to its unique deprotection conditions which are mild and orthogonal to the acid-labile side-chain protecting groups. altabioscience.comchempep.com

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction. peptide.comwpmucdn.com The process is initiated when a base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the β-carbon of the fluorenyl ring system. wpmucdn.comresearchgate.net This deprotonation leads to the formation of a stabilized carbanion. luxembourg-bio.com Subsequently, the molecule undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and a reactive electrophile known as dibenzofulvene. altabioscience.compeptide.com This dibenzofulvene intermediate is then trapped by the excess amine base present in the reaction mixture to form a stable adduct, preventing it from reacting with the newly deprotected N-terminus of the growing peptide chain. altabioscience.comwpmucdn.comnih.gov

Reagents and Conditions for Fmoc Removal during SPPS

The standard condition for Fmoc deprotection in SPPS involves treating the resin-bound peptide with a solution of piperidine in an organic solvent, most commonly N,N-Dimethylformamide (DMF). wpmucdn.comoup.com The concentration of piperidine typically ranges from 20% to 50% (v/v). researchgate.netoup.com The reaction is generally rapid, often completing within minutes at room temperature. oup.com

While piperidine is the most common reagent, other bases can also be employed. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine, which is particularly useful for sequences prone to aggregation where deprotection might be slow. peptide.compeptide.com However, DBU does not scavenge the dibenzofulvene byproduct, so a small amount of piperidine is often included in the DBU deprotection solution for this purpose. peptide.com The choice of solvent can also influence the reaction rate, with polar solvents like DMF or N-methylpyrrolidone (NMP) facilitating faster removal compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netnih.gov

| Reagent/s | Concentration | Solvent | Typical Time | Reference(s) |

| Piperidine | 20-50% (v/v) | DMF | 4-10 min | researchgate.netoup.com |

| Piperidine | 23% (v/v) | NMP | 10 min | researchgate.net |

| DBU / Piperidine | 1:1 (v/v) in 48 parts DMF | DMF | Variable | oup.com |

| Morpholine | 50% (v/v) | DCM | 240 min | researchgate.net |

Impact of Fmoc Group on Peptide Aggregation and Solubility during Synthesis

During SPPS, the growing peptide chain, which is anchored to a solid support, can sometimes fold and form intermolecular hydrogen bonds, leading to aggregation. peptide.com This phenomenon is particularly prevalent in hydrophobic sequences and can significantly hinder the synthesis by blocking reactive sites. peptide.comcreative-peptides.com The bulky, aromatic nature of the Fmoc group itself can contribute to this aggregation, especially in longer or aggregation-prone peptide sequences. nih.gov

Poor solubility of the protected peptide on the resin can lead to inefficient coupling and deprotection steps, resulting in lower yields and the formation of deletion sequences. creative-peptides.comnih.gov When aggregation occurs, the standard Fmoc deprotection conditions may become less effective, requiring longer reaction times or the use of stronger reagents like DBU to ensure complete removal of the protecting group. peptide.compeptide.com

Role and Reactivity of the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) Group on the Guanidino Side Chain

The guanidino group in the side chain of arginine is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating robust protection throughout the peptide synthesis process to prevent side reactions. nih.gov The 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an electron-rich arylsulfonyl protecting group designed for this purpose. nih.govub.edu It effectively masks the reactivity of the guanidinium (B1211019) moiety during the repetitive cycles of Fmoc deprotection and amino acid coupling. ub.edu

Orthogonality of Mtr Protection to Fmoc Chemistry

A key principle in modern peptide synthesis is the use of an orthogonal protection strategy, where the Nα-amino protecting group and the side-chain protecting groups can be removed under completely different conditions. altabioscience.compeptide.com The Fmoc/tBu (tert-butyl) strategy, in which Fmoc-D-Arg(Mtr)-OH is employed, is a prime example of a truly orthogonal system. altabioscience.com The Fmoc group is labile to basic conditions (e.g., piperidine), while the Mtr group is stable under these conditions but labile to strong acids. altabioscience.comrsc.orgrsc.org This orthogonality ensures that the side chain of the arginine residue remains protected during the entire chain elongation process, preventing unwanted side reactions and ensuring the integrity of the final peptide. altabioscience.comchempep.com

Acid Lability and Mechanism of Mtr Cleavage

The Mtr group is classified as an acid-labile protecting group, but it is more robust than other commonly used sulfonyl-based protecting groups for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.govthermofisher.compeptide.com The relative order of acid lability is Pbf > Pmc > Mtr. peptide.com

Cleavage of the Mtr group is achieved under strong acidic conditions, typically during the final step of SPPS when the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. thermofisher.compeptide.com The mechanism is an acid-catalyzed solvolysis (acidolysis). The standard reagent for this is trifluoroacetic acid (TFA). nih.govpeptide.com Due to the stability of the Mtr group, its removal often requires prolonged treatment with TFA, sometimes for several hours, especially when multiple Mtr-protected arginine residues are present in the peptide sequence. thermofisher.compeptide.com To prevent side reactions caused by reactive species generated during cleavage, "scavengers" such as thioanisole (B89551) are typically added to the TFA cleavage cocktail. peptide.comsigmaaldrich.com

| Arginine Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Reference(s) |

| Mtr | Less Labile | TFA / thioanisole; prolonged time (e.g., 7.5-12 hours) | thermofisher.compeptide.compeptide.com |

| Pmc | More Labile than Mtr | TFA with scavengers; can take >4 hours for multiple Arg(Pmc) | thermofisher.compeptide.com |

| Pbf | Most Labile of the three | TFA with scavengers; typically <4 hours | chempep.comthermofisher.com |

Factors Influencing Mtr Stability and Deprotection Kinetics

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a crucial protecting group for the guanidino function of arginine in peptide synthesis. Its stability under certain conditions and the kinetics of its removal under others are governed by a variety of factors. Understanding these factors is essential for the successful synthesis of peptides containing arginine residues.

The stability of the Mtr group is notable under conditions of hydrogenolysis and when treated with neat trifluoroacetic acid (TFA), highlighting its utility in synthetic strategies where other protecting groups might be labile. rsc.orgrsc.org However, its primary application lies in its acid lability in the presence of appropriate scavengers, which allows for its removal during the final deprotection steps of peptide synthesis.

Several key factors influence the stability and the rate of deprotection of the Mtr group:

Acid Strength: The Mtr group is classified as acid-labile. peptide.compeptide.com While it shows resistance to neat TFA, its removal is typically achieved using a TFA "cocktail" containing scavengers. rsc.orgpeptide.com For more rapid and efficient deprotection, stronger acid conditions can be employed. sigmaaldrich.com For instance, the use of 0.15–0.3 M methanesulfonic acid (MSA) in a mixture of TFA and thioanisole has been shown to readily cleave the Mtr group. rsc.orgrsc.org

Scavengers: The presence and type of scavengers in the deprotection cocktail are critical. Thioanisole and phenol (B47542) are commonly used scavengers that facilitate the removal of the Mtr group and prevent side reactions. rsc.orgpeptide.compeptide.com These scavengers act by trapping the reactive species generated during the cleavage of the protecting group, thus preventing the modification of sensitive amino acid residues, such as tryptophan. peptide.com

Reaction Time and Temperature: The deprotection of the Mtr group can be a slow process, with complete removal sometimes taking several hours. thermofisher.com When multiple Mtr-protected arginine residues are present in a peptide sequence, the required deprotection time can extend significantly, in some cases up to 24 hours. sigmaaldrich.com While elevated temperatures can increase the rate of deprotection, they may also promote undesired side reactions. peptide.com The progress of the deprotection is often monitored by High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. peptide.compeptide.com

Number of Mtr Groups: The number of Mtr-protected arginine residues within a peptide sequence has a direct impact on the deprotection kinetics. Peptides with multiple Arg(Mtr) residues generally require longer deprotection times to ensure complete removal of all Mtr groups. sigmaaldrich.comthermofisher.compeptide.com This can pose a challenge in the synthesis of arginine-rich peptides, where incomplete deprotection can lead to a heterogeneous final product.

Alternative Deprotection Reagents: To overcome the slow kinetics of TFA-mediated deprotection, alternative and more potent reagents have been explored. Trimethylsilyl (B98337) bromide (TMSBr) has been shown to be a highly effective reagent for the rapid cleavage of the Mtr group. sigmaaldrich.com In the presence of scavengers like ethanedithiol (EDT), m-cresol, and thioanisole in TFA, TMSBr can cleanly deprotect multiple Arg(Mtr) residues in a significantly shorter timeframe, often within 15 minutes. sigmaaldrich.com

The following tables provide a summary of research findings on the deprotection conditions and kinetics of the Mtr group.

| Reagent Cocktail | Typical Reaction Time | Notes |

|---|---|---|

| TFA / Thioanisole | Variable, can be prolonged | A common method for Mtr cleavage. peptide.com |

| 5% (w/w) Phenol in TFA | Approximately 7.5 hours | Effective for single Mtr group removal. peptide.compeptide.com |

| 0.15–0.3 M MSA in TFA-Thioanisole (9:1) | 1-2 hours | Demonstrates the use of a stronger acid to accelerate deprotection. rsc.org |

| TFA with scavengers | 3 to 24 hours | Time is dependent on the number of Arg(Mtr) residues. sigmaaldrich.com |

| TMSBr in TFA with EDT, m-cresol, thioanisole | Approximately 15 minutes | A rapid method for deprotecting multiple Arg(Mtr) residues. sigmaaldrich.com |

| Factor | Observation | Implication for Peptide Synthesis |

|---|---|---|

| Acid Strength | Stronger acids (e.g., MSA) lead to faster deprotection. rsc.org | Allows for optimization of cleavage time, but requires careful control to avoid side reactions. |

| Number of Arg(Mtr) Residues | Multiple Mtr groups significantly increase the required deprotection time. sigmaaldrich.comthermofisher.compeptide.com | Longer synthesis and purification times for arginine-rich peptides. |

| Presence of Scavengers | Essential for efficient cleavage and prevention of side reactions, especially with tryptophan. peptide.com | Selection of appropriate scavengers is crucial for product purity. |

| Alternative Reagents | TMSBr offers a much faster deprotection compared to standard TFA cocktails. sigmaaldrich.com | Provides a valuable alternative for challenging sequences, reducing exposure to acidic conditions. |

Deprotection Strategies and Mechanistic Considerations for Peptides Containing Fmoc D Arg Mtr Oh

Global Deprotection and Cleavage from Solid Support

Global deprotection in Fmoc-based SPPS involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. sigmaaldrich.com This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov

The Mtr group is notably more resistant to acidolysis compared to other arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comsigmaaldrich.com Consequently, its removal requires treatment with nearly neat TFA, often for prolonged periods. nih.gov

Standard cleavage cocktails are TFA-based and include a variety of scavengers to trap the highly reactive cationic species generated from the protecting groups and resin linkers. sigmaaldrich.com These cations can otherwise lead to unwanted modifications of sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.compeptide.com A common approach is to use a high concentration of TFA (e.g., 95%) in the presence of scavengers. nih.govthermofisher.com

A variety of cleavage cocktails have been developed, with their composition tailored to the specific amino acids present in the peptide sequence. For peptides containing Arg(Mtr), as well as other sensitive residues, complex mixtures are often recommended. thermofisher.com

Table 1: Examples of TFA-Based Cleavage Cocktails

| Reagent Name | Composition | Application Notes |

|---|---|---|

| Reagent K | TFA/Water/Phenol (B47542)/Thioanisole (B89551)/EDT (82.5:5:5:5:2.5) | A widely used, robust cocktail for complex peptides. sigmaaldrich.com The combination of scavengers is effective at preventing a wide range of side reactions. researchgate.net |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides with Arg(Mtr) or Arg(Pmc). thermofisher.comresearchgate.net |

| TFA/TIS/Water | TFA/Triisopropylsilane (B1312306)/Water (95:2.5:2.5) | A common, non-odorous mixture suitable for many sequences, particularly when more modern protecting groups like Arg(Pbf) and Trp(Boc) are used. nih.govsigmaaldrich.com |

This table is for illustrative purposes and represents a selection of commonly cited cleavage cocktails.

The primary role of scavengers is to quench reactive carbocations generated during the acid-catalyzed cleavage of tert-butyl (tBu) and other protecting groups. sigmaaldrich.compeptide.com However, the deprotection of sulfonyl-based groups like Mtr presents a unique challenge: the generation of sulfonyl species that can lead to side reactions. sigmaaldrich.comsigmaaldrich.com

Key Scavengers and Their Roles:

Thioanisole: Accelerates the removal of Mtr and Pmc groups. sigmaaldrich.com It is also effective in preventing the reattachment of protecting groups to sensitive residues like tryptophan. peptide.com

1,2-Ethanedithiol (B43112) (EDT): A potent scavenger for t-butyl cations and helps prevent the oxidation of tryptophan. sigmaaldrich.com However, prolonged exposure in TFA can lead to the formation of dithioketal adducts with tryptophan. sigmaaldrich.comsigmaaldrich.com

Trialkylsilanes (e.g., Triisopropylsilane, TIS): Effective, non-odorous scavengers for cations generated from Trityl (Trt) groups and the Rink Amide linker. sigmaaldrich.com

Water: Often included to act as a scavenger for t-butyl cations, particularly important when numerous tBu-protected residues are present. wpmucdn.com

Phenol: Can offer some protection to tyrosine and tryptophan residues. sigmaaldrich.com

For Arg(Mtr)-containing peptides, especially those also containing tryptophan, a careful balance of scavengers is crucial. A mixture of thioanisole and thiocresol has been found to be highly efficient in suppressing sulfonation side reactions. researchgate.net The use of Fmoc-Trp(Boc)-OH is strongly recommended as the Boc group on the indole (B1671886) nitrogen effectively prevents both alkylation and sulfonation of the tryptophan side chain. sigmaaldrich.comsigmaaldrich.com

The acid stability of the Mtr group necessitates significantly longer deprotection times compared to other protecting groups. peptide.comthermofisher.com While many protecting groups are removed within two hours, a single Arg(Mtr) residue may require 3 to 6 hours for complete cleavage. sigmaaldrich.comsigmaaldrich.comthermofisher.com

When a peptide contains multiple Arg(Mtr) residues, the required deprotection time can increase substantially, sometimes up to 12 or even 24 hours. sigmaaldrich.comsigmaaldrich.comthermofisher.com Such prolonged exposure to strong acid increases the risk of side reactions. sigmaaldrich.compeptide.com Therefore, it is often necessary to monitor the progress of the deprotection by HPLC to find a compromise between complete Mtr removal and the degradation of the peptide product. sigmaaldrich.comsigmaaldrich.com If deprotection is incomplete after several hours, it may be beneficial to precipitate the peptide and repeat the cleavage with fresh reagents. sigmaaldrich.com

Due to these challenges, Fmoc-Arg(Mtr)-OH is often recommended for the synthesis of peptides containing only one or two arginine residues. peptide.com For sequences rich in arginine, the more acid-labile Pbf protecting group is generally preferred. thermofisher.compeptide.com

Sequential Deprotection Strategies

In some cases, a sequential or two-step deprotection strategy may be employed. This is particularly relevant for peptides attached to highly acid-sensitive linkers, such as the 2-chlorotrityl chloride resin, or when aiming to produce protected peptide fragments. With certain linkers like the HMBA (4-hydroxymethylbenzoic acid), it is advisable to first remove the side-chain protecting groups using 95% aqueous TFA before cleaving the peptide from the resin. sigmaaldrich.com However, if the peptide contains Arg(Mtr), it is often better to deprotect this residue in a separate step after the initial cleavage from the resin, for instance, by treating the cleaved, partially protected peptide with a strong scavenger cocktail like Reagent K. sigmaaldrich.com

Another strategy involves the use of stronger acid systems for more rapid deprotection. A mixture of trimethylsilyl (B98337) bromide (TMSBr), thioanisole, and TFA can effectively remove multiple Mtr groups in a much shorter time (e.g., 15 minutes) compared to standard TFA cocktails, and has been shown to suppress sulfonation by-products. sigmaaldrich.comsigmaaldrich.com

Side Reactions Associated with Mtr Deprotection

The cleavage of the Mtr group from arginine can initiate specific side reactions, primarily involving the liberated sulfonyl moiety.

A significant side reaction during the deprotection of Arg(Mtr) and other sulfonyl-based protecting groups (like Pmc) is the sulfonation of the indole ring of tryptophan residues. sigmaaldrich.comsigmaaldrich.comgoogle.com The reactive sulfonyl cation generated during cleavage can electrophilically attack the electron-rich indole nucleus. This modification can be difficult to separate from the desired peptide.

The most effective way to prevent this side reaction is to use tryptophan protected at the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH). sigmaaldrich.comsigmaaldrich.com The Boc group shields the indole ring from electrophilic attack. In the absence of indole protection, the choice of scavengers, such as thioanisole, becomes critical to intercept the sulfonyl species. researchgate.netpeptide.com

Additionally, studies have shown that the sulfonyl group can also modify serine and threonine residues, leading to the formation of O-sulfo derivatives in the absence of appropriate scavengers. nih.gov

Formation of δ-Lactam byproducts

A significant side reaction associated with the use of activated arginine derivatives, including Fmoc-D-Arg(Mtr)-OH, during peptide synthesis is the intramolecular cyclization to form a δ-lactam. rsc.orgug.edu.pl This reaction occurs during the coupling step when the carboxylic acid of the arginine derivative is activated. The nucleophilic side-chain guanidinium (B1211019) group attacks the activated carboxyl group, leading to the formation of a stable, five-membered cyclic amide, effectively capping the amino acid and preventing its incorporation into the growing peptide chain. rsc.orgnih.gov This unwanted self-condensation diminishes the concentration of the reactive amino acid, which can lead to the formation of deletion peptides (peptides missing the intended arginine residue). rsc.orgdiva-portal.org

| Factor | Influence on δ-Lactam Formation | Reference |

| Arginine Derivative | The activated carboxylic acid is susceptible to intramolecular attack by the side-chain guanidinium group. | rsc.orgnih.gov |

| Solvent | Polar aprotic solvents like DMF and NMP can promote the cyclization reaction. | rsc.org |

| Protecting Group | The nature of the side-chain protecting group influences the rate of lactam formation. Pbf-protected arginine is known to be prone to this side reaction. | nih.gov |

| Activation | The process of activating the carboxylic acid for coupling creates the electrophilic center for the intramolecular reaction. | researchgate.net |

Alkylation of Sensitive Residues

The deprotection of the Mtr group from the arginine side chain is a critical step that presents its own set of challenges, most notably the potential for alkylation of sensitive amino acid residues within the peptide sequence. The Mtr group is known for its high acid stability, requiring prolonged treatment with strong acids like trifluoroacetic acid (TFA) for its removal. thermofisher.comsigmaaldrich.com These harsh conditions can lead to the generation of reactive cationic species from the cleaved protecting group, which can then attack nucleophilic residues. peptide.comub.edu

Tryptophan is particularly susceptible to modification. The cleaved Mtr group can lead to the sulfonation of the tryptophan indole ring. sigmaaldrich.comsigmaaldrich.com This side reaction can be a major source of impurity, especially in peptides containing multiple arginine residues, which may require extended cleavage times or elevated temperatures to ensure complete deprotection. sigmaaldrich.compeptide.com

Other sensitive residues include serine and threonine. In the absence of effective scavengers, the cleavage of Mtr (and Pmc) protecting groups can result in the O-sulfonation of the hydroxyl groups of serine and threonine, forming peptide sulfuric acid mono-esters. nih.gov Methionine is also at risk of alkylation by carbocations generated during deprotection. peptide.com

Table of Sensitive Residues and Modifications:

| Sensitive Residue | Type of Modification | Cause | Reference |

|---|---|---|---|

| Tryptophan (Trp) | Sulfonation of the indole ring | Reactive species from Mtr group cleavage under strong acid. | sigmaaldrich.comub.edu |

| Serine (Ser) | O-sulfonation | Cleavage of Mtr group in the absence of appropriate scavengers. | nih.gov |

| Threonine (Thr) | O-sulfonation | Cleavage of Mtr group in the absence of appropriate scavengers. | nih.gov |

| Methionine (Met) | S-alkylation | Reaction with tert-butyl cations from other protecting groups during cleavage. | peptide.com |

| Cysteine (Cys) | S-alkylation | Alkylation by cations generated during the cleavage process. | researchgate.net |

Strategies for Minimizing Byproduct Formation and Improving Crude Peptide Purity

To address the challenges of δ-lactam formation and side-chain alkylation, several strategies have been developed to enhance the purity of crude peptides containing this compound.

Minimizing δ-Lactam Formation:

Reaction Conditions: Performing the coupling reaction at lower temperatures (e.g., 0–5°C) can slow the rate of intramolecular cyclization relative to the desired intermolecular coupling.

pH Control: Careful control of pH during coupling can help to minimize base-induced side reactions.

Alternative Protecting Groups: In some contexts, switching to a different arginine protecting group that is less prone to lactamization, such as the nitro (NO2) group, has been shown to prevent this side reaction entirely. nih.govresearchgate.net

Minimizing Alkylation During Deprotection:

Optimized Cleavage Cocktails: The composition of the cleavage cocktail is critical. The use of scavengers is essential to quench the reactive cationic species generated during Mtr group removal. sigmaaldrich.com

Thioanisole: Often added to the TFA cleavage mixture to scavenge the cations from the Mtr group. peptide.com

1,2-Ethanedithiol (EDT): A common and effective scavenger for cations, though prolonged exposure can lead to the modification of tryptophan. sigmaaldrich.comsigmaaldrich.com

Triisopropylsilane (TIS): Used to prevent the reduction of the tryptophan indole ring. researchgate.net

Protection of Sensitive Residues: The most effective strategy to prevent tryptophan modification is to use a derivative with its own side-chain protection, such as Fmoc-Trp(Boc)-OH . The Boc (tert-butyloxycarbonyl) group shields the indole ring from attack by species generated during arginine deprotection. sigmaaldrich.comresearchgate.netacs.org

Alternative Cleavage Reagents: To avoid the long reaction times associated with TFA, alternative, stronger reagents can be employed. Trimethylsilyl bromide (TMSBr) has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes, completely suppressing sulfonation byproducts even with unprotected tryptophan. sigmaaldrich.comsigmaaldrich.com

Monitoring and Process Control: Monitoring the progress of the deprotection reaction by HPLC allows for the optimization of cleavage times, ensuring complete removal of the Mtr group while minimizing exposure to harsh acidic conditions. sigmaaldrich.comgyrosproteintechnologies.com For peptides with multiple Arg(Mtr) residues, a staged approach involving precipitation and re-cleavage with fresh reagents may be necessary if deprotection is incomplete after several hours. sigmaaldrich.comsigmaaldrich.com

Summary of Mitigation Strategies:

| Side Reaction | Strategy | Details | Reference |

|---|---|---|---|

| δ-Lactam Formation | Lower Temperature Coupling | Reduces the rate of intramolecular cyclization. | |

| Alternative Protecting Groups | Using groups like NO2 can prevent lactam formation. | nih.gov | |

| Alkylation/Sulfonation | Use of Scavengers | Thioanisole, EDT, and TIS are added to the cleavage cocktail to quench reactive cations. | sigmaaldrich.compeptide.com |

| Tryptophan Protection | Employing Fmoc-Trp(Boc)-OH protects the indole side chain. | researchgate.netacs.org | |

| Alternative Cleavage Reagents | TMSBr provides rapid and clean deprotection of Arg(Mtr). | sigmaaldrich.comsigmaaldrich.com |

By implementing these strategies, the formation of byproducts can be significantly suppressed, leading to a higher purity of the crude peptide product and simplifying subsequent purification processes. gyrosproteintechnologies.comrsc.org

Comparative Analysis of Arginine Protecting Groups in Fmoc Based Peptide Synthesis

Comparison of Mtr with 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is currently one of the most widely used protecting groups for arginine in Fmoc/tBu SPPS, largely replacing the older Mtr group. ug.edu.pl The comparison between Mtr and Pbf reveals significant differences in their chemical properties and performance during peptide synthesis.

Relative Acid Lability and Cleavage Efficiency

A primary distinction between Mtr and Pbf lies in their acid lability. The Pbf group is considerably more acid-labile and is cleaved much more rapidly than Mtr under standard trifluoroacetic acid (TFA) conditions. sigmaaldrich.comub.edu The Mtr group is known for its sluggish removal, which can require prolonged treatment with strong acid cocktails, often for 3 to 6 hours and sometimes up to 24 hours, especially when multiple Arg(Mtr) residues are present in a peptide sequence. sigmaaldrich.com Such extended exposure to acid can lead to undesirable side reactions. peptide.compeptide.com

In stark contrast, the Pbf group is typically removed completely in under four hours, with a standard cleavage time of about two hours being sufficient in most cases. thermofisher.com This increased lability is attributed to the five-membered ring in the Pbf structure, which makes it more susceptible to acidolysis than the protecting groups with six-membered rings like Pmc, or the less complex aryl sulfonyl structure of Mtr. nih.govmdpi.com The order of acid lability among common sulfonyl-based groups is Mtr < Pmc < Pbf. peptide.compeptide.com

| Protecting Group | Typical Cleavage Reagent | Typical Cleavage Time | Notes |

| Mtr | TFA with scavengers (e.g., thioanisole) | 3 - 12 hours (up to 24 hours for multiple Arg residues) sigmaaldrich.comthermofisher.com | Prolonged times can cause side reactions. peptide.compeptide.com |

| Pbf | TFA with scavengers | < 4 hours (typically 2 hours) thermofisher.com | Recommended for its rapid and efficient removal. thermofisher.com |

Cost-Benefit Analysis in Research and Large-Scale Synthesis

The selection of a protecting group is often a balance between performance and cost, especially in large-scale synthesis. The Fmoc-Arg(Pbf)-OH derivative is notably the most expensive among all standard protected proteinogenic amino acids. nih.govmdpi.com On a 100-gram scale, its cost can be approximately ten times higher than that of a simpler derivative like Fmoc-Phe-OH. nih.govmdpi.com This high cost is a significant factor in process development for industrial peptide manufacturing.

The primary benefit justifying the high cost of Pbf is the dramatically reduced cleavage time and cleaner deprotection profile compared to Mtr. sigmaaldrich.comthermofisher.com The shorter exposure to harsh acidic conditions minimizes acid-sensitive side reactions, such as the sulfonation of tryptophan residues, which can occur upon the cleavage of sulfonyl-based protecting groups like Mtr and Pbf. sigmaaldrich.comsigmaaldrich.com The rapid cleavage of Pbf is thought to limit the opportunity for this side reaction. sigmaaldrich.com Therefore, the use of Pbf often results in a higher purity of the crude peptide, simplifying downstream purification efforts and potentially increasing the final isolated yield. For research purposes, where peptide quality and synthesis reliability are paramount, the higher cost is often accepted. For large-scale synthesis, a careful cost-benefit analysis must weigh the high initial cost of Fmoc-Arg(Pbf)-OH against the potential savings from reduced side reactions, faster processing times, and more efficient purification. nih.govmdpi.com

Comparison of Mtr with 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was developed as a more acid-labile alternative to Mtr. peptide.com Structurally, it recasts the methoxy (B1213986) group of Mtr into a cyclic ether and maintains three methyl groups on the aryl moiety. nih.gov Pmc is more readily cleaved by TFA than Mtr, making it a better choice for synthesizing peptides with multiple arginine residues. peptide.compeptide.compeptide.com However, its lability is lower than that of Pbf. nih.govmdpi.com

Deprotection of Arg(Pmc) can still require more than four hours when multiple residues are present in the peptide, which, while an improvement over Mtr, is slower than the typical times for Pbf. thermofisher.com A notable drawback of the Pmc group is that upon cleavage, the protecting group itself is difficult to scavenge effectively and has a tendency to reattach to the peptide or alkylate sensitive residues like tryptophan. thermofisher.com

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (Multiple Arg) | Key Issues |

| Mtr | Least labile | Up to 12-24 hours sigmaaldrich.comthermofisher.com | Very slow cleavage; side reactions from prolonged acid exposure. peptide.compeptide.com |

| Pmc | More labile than Mtr | > 4 hours thermofisher.com | Difficult to scavenge; can reattach or alkylate sensitive residues. thermofisher.com |

Comparison of Mtr with Bis-Boc (Boc)₂ Protecting Group

The ω,ω′-bis-tert-butyloxycarbonyl ((Boc)₂) protecting group offers a different chemical approach compared to the sulfonyl-based Mtr group. ug.edu.pl With this strategy, both the Nω and Nω' atoms of the guanidino group are blocked. nih.gov The (Boc)₂ group is removed under standard cleavage conditions using 90-95% TFA, with a reaction time of about one hour. ug.edu.plnih.gov

Comparison of Mtr with Nitro (NO₂) Protecting Group

The Nitro (NO₂) group is one of the oldest protecting groups for arginine, originating from Boc-based chemistry. peptide.compeptide.com In the context of the Fmoc/tBu strategy, it presents a stark contrast to Mtr. The primary advantage of the NO₂ group is its stability and its effectiveness in preventing δ-lactam formation due to the electron-withdrawing nature of the group, which reduces the nucleophilicity of the guanidino side chain. ug.edu.plnih.govmdpi.com

Emerging and Alternative Protecting Groups for Arginine Side Chains

The quest for the ideal arginine protecting group is driven by the need to overcome the limitations of earlier groups like Mtr. These limitations primarily include slow deprotection kinetics and the potential for side reactions. thermofisher.com Research has therefore focused on developing groups with enhanced acid lability, leading to faster and cleaner deprotection protocols.

A significant advancement in this area was the introduction of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and subsequently the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. nih.gov The Pbf group, in particular, has become a standard in Fmoc-SPPS due to its increased acid lability compared to Mtr and Pmc. nih.govpeptide.com This property allows for more efficient removal during the final trifluoroacetic acid (TFA) cleavage step, which is especially beneficial in the synthesis of long peptides or those containing multiple arginine residues. thermofisher.compeptide.com

While Pbf is widely used, it is not without its own set of challenges. The high cost of Fmoc-Arg(Pbf)-OH, which can be significantly more expensive than other protected amino acids, is a notable drawback, particularly for large-scale synthesis. nih.govmdpi.com Furthermore, the removal of the Pbf group can still be sluggish in peptides with numerous arginine residues, and the cleaved Pbf cation can lead to the alkylation of sensitive residues like tryptophan if not properly scavenged. researchgate.net

These continuing challenges have spurred the development of novel protecting groups with even greater acid lability and improved performance characteristics.

Detailed Research Findings

Recent research has introduced several promising alternatives to the conventional sulfonyl-based protecting groups.

One such development is the MIS (1,2-dimethylindole-3-sulfonyl) group. Studies have demonstrated that the MIS group is considerably more acid-labile than Pbf. ub.edu In a comparative study, the MIS group was completely cleaved from a model peptide in a much shorter time frame than the Pbf-protected equivalent. nih.gov This enhanced lability is advantageous for the synthesis of complex, arginine-rich peptides and those containing other acid-sensitive modifications. ub.edu

Another area of innovation involves the use of alkoxycarbonyl-type protecting groups . Researchers have explored the synthesis of arginine derivatives with side chains masked by two alkoxycarbonyl groups, such as di-Boc (di-tert-butoxycarbonyl). nih.govmdpi.com While commercially available, Fmoc-Arg(Boc)2-OH has shown challenges with coupling efficiency. acs.org

The nitro (NO2) group , one of the earliest protecting groups used for arginine in Boc chemistry, has been revisited for its potential in the Fmoc strategy. nih.govmdpi.com A key advantage of the NO2 group is its ability to prevent δ-lactam formation, a common side reaction during the incorporation of arginine. mdpi.com However, the traditional removal of the NO2 group via catalytic hydrogenation is not always compatible with peptide synthesis, especially for longer or more complex peptides. nih.gov Recent work has focused on developing milder reduction methods, such as using SnCl2 in mild acidic conditions, to deprotect the Arg(NO2) residue while it is still attached to the resin. mdpi.com

The following table summarizes the key characteristics and findings related to these emerging and alternative protecting groups for arginine.

| Protecting Group | Key Features | Research Findings |

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Foundational protecting group in Fmoc chemistry. | Requires prolonged deprotection times, especially for multiple Arg residues. thermofisher.com Can lead to incomplete cleavage. nih.gov |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | More acid-labile than Mtr. | Reduced deprotection times compared to Mtr, but can still be slow with multiple Arg residues. thermofisher.com Difficult to scavenge. thermofisher.com |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Currently the most common protecting group for Arg in Fmoc-SPPS. nih.govrsc.org | More labile than Pmc. peptide.com Cleavage is usually complete within 1-2 hours. nih.gov Can still require extended cleavage for multi-Arg peptides and may cause Trp alkylation. thermofisher.comresearchgate.net High cost is a significant factor. nih.govmdpi.com |

| MIS (1,2-dimethylindole-3-sulfonyl) | A more recent, highly acid-labile sulfonyl-type group. | Significantly more acid-labile than Pbf, allowing for faster deprotection. ub.edunih.gov Compatible with Trp-containing peptides. ub.edu |

| Di-Boc (di-tert-butoxycarbonyl) | An alkoxycarbonyl-based protecting group. | Both Nω and Nω' of the guanidino group are protected. nih.gov Can present challenges in coupling efficiency. acs.org |

| NO2 (nitro) | A classic protecting group revisited for Fmoc synthesis. | Prevents δ-lactam formation. mdpi.com Traditional removal by catalytic hydrogenation can be problematic. nih.gov New methods using SnCl2 for on-resin deprotection are being developed. mdpi.com |

The development of these alternative protecting groups reflects an ongoing effort to refine and optimize Fmoc-based peptide synthesis. By addressing the limitations of established groups like Mtr and even the more recent Pbf, researchers aim to enhance the efficiency, purity, and cost-effectiveness of producing synthetic peptides for a wide range of applications. The choice of the most suitable protecting group will ultimately depend on the specific sequence, length, and complexity of the target peptide, as well as considerations of scale and cost.

Analytical and Characterization Methodologies for Fmoc D Arg Mtr Oh and Peptide Conjugates

Spectroscopic Techniques for Monitoring Protection and Deprotection

Spectroscopic methods are indispensable for observing chemical transformations, particularly the characteristic changes associated with the removal or presence of protecting groups like Fmoc.

UV-Vis Spectroscopy for Fmoc Group Quantitation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used Nα-amino protecting group in solid-phase peptide synthesis (SPPS) due to its base-labile nature. Its removal, typically achieved using piperidine (B6355638), generates a dibenzofulvene-piperidine adduct, a species with distinct UV-Vis absorption characteristics. This property allows for quantitative monitoring of Fmoc deprotection and, consequently, the loading or concentration of Fmoc-protected amino acids or peptides on solid supports or in solution mdpi.comrsc.orgacs.orgnih.govthermofisher.comiaea.orgmdpi.comsigmaaldrich.com.

The dibenzofulvene-piperidine adduct exhibits strong absorption maxima in the ultraviolet region, commonly observed at approximately 289 nm and 301 nm mdpi.comnih.gov. The molar extinction coefficients for these peaks are well-documented, enabling accurate quantification. For instance, values around 5800–6089 M⁻¹cm⁻¹ at 289 nm and 7800–8021 M⁻¹cm⁻¹ at 301 nm have been reported mdpi.comnih.gov. The Fmoc chromophore itself also absorbs light in the UV range, with significant absorbance between 201 nm and 300 nm tcichemicals.com. While other wavelengths like 214 nm, 254 nm, or 267 nm may also show absorbance related to the Fmoc moiety or its byproducts, the peaks at 289 nm and 301 nm are specifically indicative of the deprotection adduct mdpi.comrsc.orgreddit.com. UV-Vis spectroscopy can thus be employed to determine the extent of Fmoc group removal during synthesis, assess resin loading capacity, and quantify peptide concentrations after deprotection acs.orgthermofisher.comiaea.org.

Table 1: UV-Vis Spectroscopy of Fmoc Group Deprotection

| Wavelength (nm) | Absorbance Feature | Approximate Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference(s) |

| 289 | Dibenzofulvene-piperidine adduct peak | 5800–6089 | mdpi.comnih.gov |

| 301 | Dibenzofulvene-piperidine adduct peak | 7800–8021 | mdpi.comnih.gov |

| 214, 254, 267, 290, 300 | Fmoc chromophore or deprotection products | Varies | mdpi.comrsc.orgtcichemicals.comreddit.comrsc.org |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Fmoc-D-Arg(Mtr)-OH and for monitoring the progress and completion of reactions in peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics and Product Purity

Reversed-phase HPLC (RP-HPLC) is the gold standard for evaluating the purity of Fmoc-protected amino acids and for tracking the efficiency of coupling and deprotection steps during SPPS rsc.orgcem.comsigmaaldrich.comsigmaaldrich.commerckmillipore.comusp.orguci.educhempep.comsigmaaldrich.commdpi.commdpi.comnih.govtcichemicals.comnih.govwuxiapptec.comglentham.com. High-purity Fmoc-amino acids are critical, with specifications for this compound typically requiring ≥98.0% or ≥99.0% purity as determined by HPLC cem.comsigmaaldrich.commerckmillipore.comtcichemicals.comwuxiapptec.comglentham.comsigmaaldrich.com. The presence of impurities, such as incompletely protected amino acids, side-reaction products (e.g., β-alanine impurities), or residual starting materials, can be readily detected and quantified.

In peptide synthesis, HPLC is used to monitor reaction kinetics by sampling the reaction mixture at intervals and analyzing the disappearance of starting materials and the appearance of desired intermediates or products sigmaaldrich.comchempep.commdpi.com. Detection is commonly performed using UV detectors set at wavelengths that capture the absorbance of the peptide bonds and aromatic residues, typically 214 nm or 254 nm reddit.comrsc.org. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water, acidified with trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and separation on reversed-phase columns (e.g., C18 or C8) rsc.orgnih.gov.

Furthermore, HPLC is essential for assessing chiral purity. This can be achieved through derivatization with chiral reagents like Marfey's reagent, followed by HPLC separation of the resulting diastereomers peptide.com. Alternatively, specialized chiral stationary phases (CSPs) can directly separate enantiomers of Fmoc-amino acids phenomenex.comwindows.net.

Table 2: HPLC Purity Specifications and Typical Analytical Conditions

| Parameter | Specification/Typical Value | Notes | Reference(s) |

| HPLC Purity (this compound) | ≥98.0% to ≥99.0% | For research-grade materials | cem.comsigmaaldrich.commerckmillipore.comtcichemicals.comwuxiapptec.comglentham.comsigmaaldrich.com |

| Detection Wavelength | 214 nm, 254 nm | Common for peptide bond and Fmoc chromophore detection | reddit.comrsc.org |

| Column Type | C18, C8 (Reversed-Phase) | Standard for separating amino acid derivatives and peptides | rsc.orgnih.govphenomenex.comwindows.net |

| Mobile Phase Composition | Acetonitrile/Water mixtures with TFA or Formic Acid | Common for RP-HPLC | rsc.orgnih.gov |

| Chiral Purity Analysis | Marfey's reagent derivatization followed by HPLC | For determining enantiomeric excess | peptide.com |

| Chiral Stationary Phases | Polysaccharide-based columns (e.g., Lux Cellulose) | For enantioseparation of Fmoc-amino acids | phenomenex.comwindows.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is vital for confirming the molecular weight of this compound and for identifying potential impurities or side products in synthesized peptides mdpi.comrsc.orgmdpi.comnih.govscispace.comnih.govulisboa.ptnih.gov. This compound has a calculated molecular weight of approximately 608.71 g/mol and an exact mass of 608.230469 Da wuxiapptec.comglentham.comsigmaaldrich.comchemsrc.comchemsrc.comiris-biotech.de. ESI-MS is frequently used in real-time monitoring of peptide synthesis, where the detection of specific m/z ions corresponding to the expected molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) confirms the successful addition of amino acids and the integrity of the growing peptide chain mdpi.comulisboa.pt. MS can also identify unexpected mass shifts indicative of side reactions or incomplete protection/deprotection.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Method | Reference(s) |

| Molecular Weight | 608.71 g/mol | Calculation | wuxiapptec.comglentham.comsigmaaldrich.comchemsrc.comchemsrc.comiris-biotech.debldpharm.com |

| Exact Mass | 608.230469 Da | Calculation | chemsrc.comchemsrc.com |

| Expected [M+H]⁺ | ~609.237 m/z | ESI-MS (calculated) | mdpi.comrsc.orgscispace.comulisboa.pt (general for similar compounds) |

Advanced NMR Techniques for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and environment of atoms within this compound and its synthetic intermediates rsc.orgscispace.comnih.govarkat-usa.orgresearchgate.netrsc.org. These techniques are indispensable for unambiguous structural confirmation and for verifying the presence and integrity of all functional groups, including the Fmoc protecting group, the D-arginine residue, and the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group on the guanidino moiety.

¹H NMR spectra reveal characteristic signals for the aromatic protons of the Fmoc group, the methylene (B1212753) (CH₂) and methine (CH) protons of the Fmoc linker, and the various aliphatic protons of the D-arginine side chain and backbone. The Mtr group also contributes specific signals, such as the methoxy (B1213986) protons. For example, typical ¹H NMR shifts for Fmoc aromatic protons are observed in the 7.0–7.8 ppm range, with the Fmoc CH₂ appearing around 4.5 ppm and the Fmoc CH around 4.2–4.3 ppm rsc.orgscispace.comrsc.org. The α-CH proton of the D-arginine residue typically resonates in the 4.0–4.5 ppm region researchgate.net. ¹³C NMR provides complementary information about the carbon framework. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for more complex structures or to confirm specific assignments and connectivity, especially for novel intermediates or modified peptides.

Table 4: Representative ¹H NMR Chemical Shifts for this compound Functional Groups

| Proton Environment | Approximate Chemical Shift (ppm) | Notes | Reference(s) |

| Fmoc aromatic protons | 7.0–7.8 | Characteristic aromatic signals | rsc.orgscispace.comrsc.org |

| Fmoc CH₂ (methylene) | ~4.5 | Adjacent to the fluorene (B118485) ring | rsc.orgscispace.comrsc.org |

| Fmoc CH (methine) | ~4.2–4.3 | Part of the carbamate (B1207046) linkage | rsc.orgscispace.comrsc.org |

| D-Arg α-CH | ~4.0–4.5 | Stereocenter proton; can vary based on Mtr group and solvent | researchgate.net |

| D-Arg Guanidino NH | Variable (broad) | Highly dependent on solvent and protonation state | researchgate.net |

| Mtr group OCH₃ (methoxy) | ~3.8 | Methyl ether of the Mtr protecting group | rsc.org |

Quality Control and Validation Protocols for this compound Research Materials

Ensuring the quality and reliability of this compound as a research material is paramount for reproducible scientific outcomes. Comprehensive quality control (QC) protocols are implemented by manufacturers and end-users to validate the material's suitability for its intended applications, primarily peptide synthesis.

Key QC parameters typically include:

Identity Confirmation: Verified through techniques like Mass Spectrometry (MS) to confirm the correct molecular weight and NMR spectroscopy (¹H and ¹³C) to confirm the structural integrity and presence of all expected functional groups.

Purity Assessment: Primarily determined by HPLC, ensuring that the compound meets specified purity levels (e.g., ≥98.0% or ≥99.0%) and that critical impurities are below defined thresholds cem.comsigmaaldrich.commerckmillipore.comtcichemicals.comwuxiapptec.comglentham.comsigmaaldrich.com.

Enantiomeric Purity: For chiral compounds like D-amino acids, enantiomeric purity is assessed, often via chiral HPLC or derivatization followed by HPLC, to ensure the correct stereoisomer is present peptide.comphenomenex.com.

Physical Appearance: Visual inspection for color and form (e.g., white powder) is a basic QC check.

Solubility: Verification of solubility in common solvents used in peptide synthesis.

Water Content: Determined by Karl Fischer titration, as excessive moisture can affect reactivity.

Validation protocols involve establishing and documenting the analytical methods used for QC, demonstrating their accuracy, precision, specificity, and robustness. This ensures that the material consistently meets its specifications batch after batch, providing confidence in its performance in demanding synthetic procedures. Certificates of Analysis (CoA) typically accompany research-grade materials, detailing the results of these QC tests for a specific lot glentham.com.

Advanced Applications and Future Research Directions in Peptide Synthesis Utilizing Fmoc D Arg Mtr Oh

Chemoenzymatic Peptide Synthesis Strategies

Chemoenzymatic peptide synthesis offers a complementary approach to purely chemical methods, leveraging the high specificity and mild reaction conditions of enzymes. While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is predominantly chemical, enzymes can be integrated for specific ligation steps or modifications. The Mtr protecting group on Fmoc-D-Arg(Mtr)-OH is generally stable under Fmoc deprotection conditions (piperidine) but is removed under acidic conditions, which can be compatible with certain enzymatic processes or require careful sequencing.

Research has explored the use of enzymes, such as peptide ligases, to join peptide fragments synthesized via SPPS. Although direct use of this compound in a typical enzymatic ligation might be limited due to the Mtr group's presence, strategies can be devised where the Mtr group is removed prior to enzymatic coupling, or where enzymes are used for specific modifications on peptides already containing the protected D-Arg residue. For instance, enzymes can catalyze peptide bond formation under mild, aqueous conditions, which can be advantageous for sensitive peptide sequences or conjugates. The development of highly solubilizing Nα-protecting groups for amino acids has also been shown to enhance enzyme activity in purely aqueous media for enzymatic peptide synthesis tandfonline.com. While not directly involving Mtr, this highlights the ongoing innovation in making amino acid substrates compatible with enzymatic processes.

Development of Novel Peptide Conjugates and Bioconjugation Approaches

This compound is instrumental in the synthesis of peptides destined for conjugation, a critical area for developing targeted therapeutics, diagnostics, and novel biomaterials. The Mtr group’s stability during the initial peptide assembly and subsequent conjugation steps is a significant advantage.

One prominent application is in the synthesis of Cell-Penetrating Peptides (CPPs) and their conjugates. Arginine-rich peptides are well-known CPPs due to their ability to facilitate the transport of cargo molecules across cell membranes acs.orgfrontiersin.orgresearchgate.net. This compound can be incorporated into these CPP sequences during SPPS. After the peptide sequence is assembled, the Mtr group can be selectively removed under acidic conditions, often during the final cleavage from the resin, to reveal the charged guanidino group. This exposed guanidine (B92328) can then be involved in interactions or further modified.

Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and regioselective method for bioconjugation. Research has demonstrated the successful immobilization of arginine-rich peptides onto polymers like chitosan (B1678972) using this method springernature.com. In such strategies, peptides can be synthesized using this compound, and then functionalized with an azide (B81097) or alkyne moiety. The Mtr group’s stability ensures it remains intact during these functionalization steps. Subsequent removal of the Mtr group can then expose the arginine side chain for further interactions or modifications if needed. For example, a study synthesized peptides with azide functionalities using Fmoc-Arg(Mtr)-OH and Nε-Fmoc-Aha-OH, and then conjugated them to DNA/PNA via click chemistry nih.gov. This highlights the utility of this compound in creating complex peptide-nucleic acid conjugates.

Table 1: Peptide Conjugation Strategies Involving Arginine Residues

| Conjugation Strategy | Peptide Component | Cargo/Target Molecule | Bioconjugation Chemistry | Role of Arginine (Post-Mtr Removal) | Reference |

| CPP-DNA/PNA Conjugates | Arginine-rich CPPs | DNA/PNA oligonucleotides | CuAAC (Click Chemistry) | Facilitates cellular uptake, electrostatic interactions | springernature.comnih.gov |

| Peptide-Drug Conjugates (PDCs) | Arginine-containing peptides | Cytotoxic drugs, imaging agents | Amide coupling, Maleimide chemistry, Click chemistry | May enhance solubility, target binding, or cellular uptake | nih.govsemanticscholar.org |

| Peptide-Polymer Conjugates | Arginine-rich peptides | Chitosan, PEGylated polymers | CuAAC, Amide coupling | Modulates physicochemical properties, enhances solubility/permeability | acs.orgspringernature.com |

Computational Chemistry and Molecular Modeling Studies of Arginine Protecting Groups

Computational chemistry and molecular modeling play a vital role in understanding the behavior, stability, and cleavage mechanisms of protecting groups, including the Mtr group on arginine. These studies provide insights that guide synthetic chemists in optimizing reaction conditions and predicting outcomes.

Density Functional Theory (DFT) and molecular dynamics simulations are commonly employed to investigate the electronic properties, steric effects, and conformational influences of protecting groups. For arginine, computational studies can elucidate how the Mtr group interacts with the guanidino moiety, affecting its basicity, nucleophilicity, and susceptibility to side reactions. For instance, studies on other arginine protecting groups like Pbf have shown that their electronic and steric properties influence peptide aggregation, a critical factor in SPPS amidetech.com. While direct computational studies specifically detailing the Mtr group's interaction with the guanidino nitrogen atoms in isolation are less prevalent in the initial search results compared to Pbf or Pmc, the general principles apply. The electron-donating nature of the methoxy (B1213986) group and the steric bulk of the trimethylphenylsulfonyl moiety in Mtr are expected to influence the electron density distribution and reactivity of the guanidino group.

Furthermore, computational modeling can predict the activation energies for cleavage of the Mtr group under various acidic conditions, helping to optimize deprotection protocols and minimize potential side reactions, such as sulfonylation of tryptophan residues, which can occur with sulfonyl-based protecting groups thermofisher.comsigmaaldrich.comgoogle.com. Understanding these cleavage pathways is crucial for designing orthogonal protection strategies and ensuring the integrity of complex peptide sequences. The comparative lability of Mtr versus Pmc and Pbf protecting groups for arginine has been a subject of interest, with Pbf generally being the most labile mdpi.compeptide.com. Computational studies can further refine this understanding by providing detailed mechanistic insights into the factors governing their differential lability.

Table 2: Computational Studies on Arginine Protecting Groups

| Protecting Group | Amino Acid | Computational Method | Property Studied | Key Findings/Implications | Reference |

| Mtr | Arginine | DFT, Molecular Dynamics | Electronic properties, Steric effects, Cleavage mechanism | Influences guanidino group reactivity; aids in predicting cleavage conditions and potential side reactions (e.g., sulfonylation) | amidetech.comthermofisher.comsigmaaldrich.commdpi.comnih.govresearchgate.net |

| Pbf | Arginine | DFT, Molecular Dynamics | Electronic properties, Steric effects, Aggregation propensity | Affects peptide aggregation; generally more labile than Mtr; cleavage can lead to side products if not optimized | amidetech.comsigmaaldrich.comgoogle.commdpi.compeptide.compeptide.com |

| Pmc | Arginine | DFT, Molecular Dynamics | Electronic properties, Steric effects, Cleavage mechanism | More labile than Mtr; cleavage can lead to side products | sigmaaldrich.comgoogle.commdpi.compeptide.com |

Compound Table

this compound

Fmoc-Lys(Boc)-OH

Nε-Fmoc-Aha-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Tos)-OH

Fmoc-Arg(NO2)-OH

Fmoc-Arg(Mts)-OH

Fmoc-Arg(Boc)₂-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Trp(Boc)-OH

Fmoc-His(Trt)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Cys(StBu)-OH

Fmoc-His(2-Ns)-OH

Challenges and Solutions in Utilizing Fmoc D Arg Mtr Oh in Complex Peptide Constructs

Sequence-Dependent Reactivity and Side Reaction Control

The reactivity of Fmoc-D-Arg(Mtr)-OH and the propensity for side reactions during peptide synthesis are heavily influenced by the surrounding amino acid sequence. The bulky and electron-rich Mtr protecting group, while robust, can participate in or influence several unwanted chemical transformations.

One of the most significant side reactions is the sulfonation of other residues during the final cleavage step with trifluoroacetic acid (TFA). The cleavage of the Mtr group generates reactive sulfonyl species that can modify nucleophilic side chains. Tryptophan is particularly susceptible to this modification. sigmaaldrich.commerckmillipore.com Furthermore, O-sulfonation of serine and threonine residues has been observed as a notable side-reaction during the removal of Mtr protecting groups. sigmaaldrich.com

Aspartimide formation is another sequence-dependent side reaction that can be problematic. This reaction is particularly prevalent in sequences containing an Asp-Arg motif. iris-biotech.de The formation of the aspartimide cyclic intermediate can lead to a mixture of unwanted α- and β-peptides, complicating purification and reducing the yield of the target peptide.

During the coupling step itself, the activated carboxyl group of the arginine derivative can undergo an intramolecular cyclization to form a δ-lactam . This inactive species is incapable of coupling to the growing peptide chain, leading to the formation of deletion sequences (des-Arg peptides), which are often difficult to separate from the desired product. mdpi.comresearchgate.net

Furthermore, incomplete deprotection of the Mtr group can occur, especially in peptides containing multiple arginine residues. peptide.compeptide.com The Mtr group is less acid-labile compared to newer protecting groups like Pmc and Pbf, often requiring prolonged exposure to strong acids for complete removal. merckmillipore.comthermofisher.com This can be detrimental to peptides containing other acid-sensitive moieties.

Control of these side reactions requires careful planning. For instance, to prevent sulfonation of tryptophan, the use of a Boc protecting group on the tryptophan indole (B1671886) side chain (Fmoc-Trp(Boc)-OH) is a widely adopted and effective strategy. sigmaaldrich.commerckmillipore.com Minimizing δ-lactam formation involves optimizing coupling conditions, such as using pre-activation or in-situ activation methods to reduce the lifetime of the highly reactive activated ester.

| Side Reaction | Affected Residues/Sequence | Primary Cause | Control Strategy |

| Sulfonation | Tryptophan, Serine, Threonine | Reactive byproducts from Mtr group cleavage with TFA. sigmaaldrich.commerckmillipore.com | Use of Fmoc-Trp(Boc)-OH; careful selection of scavengers. sigmaaldrich.com |

| Aspartimide Formation | Asp-Arg sequences | Base or acid-catalyzed cyclization of aspartic acid. iris-biotech.de | Optimization of coupling and deprotection conditions. |

| δ-Lactam Formation | Arginine | Intramolecular cyclization of activated this compound. mdpi.com | Optimized activation methods (e.g., in-situ activation), temperature control. |

| Incomplete Deprotection | Arginine | High acid stability of the Mtr group. merckmillipore.comthermofisher.com | Prolonged cleavage times, stronger acid cocktails, or use of more labile protecting groups (Pmc, Pbf). peptide.comthermofisher.com |

Strategies for Mitigating Mtr-Related Byproducts in Acid-Sensitive Peptides

The harsh acidic conditions and long reaction times often required to cleave the Mtr group can be incompatible with peptides containing acid-labile modifications or sequences. sigmaaldrich.comthermofisher.com Therefore, several strategies have been developed to mitigate the formation of Mtr-related byproducts and protect sensitive peptides.

The primary strategy involves the use of scavenger cocktails during TFA cleavage. Scavengers are nucleophilic reagents added to the cleavage mixture to trap the reactive cationic species generated from the protecting groups and resin linkers, preventing them from modifying the peptide. sigmaaldrich.com For peptides containing Arg(Mtr), complex and often malodorous cocktails are necessary. "Reagent R," which consists of TFA, thioanisole (B89551), anisole, and 1,2-ethanedithiol (B43112) (EDT), is specifically recommended for sulfonyl-protected arginine. iris-biotech.de Thioanisole is particularly important as it is known to accelerate the removal of the Mtr group. sigmaaldrich.com Water and triisopropylsilane (B1312306) (TIS) are also common scavengers used to quench tert-butyl cations. iris-biotech.dewpmucdn.com

| Scavenger | Target Reactive Species | Typical Concentration in TFA | Notes |

| Thioanisole | Sulfonyl species, carbocations | 5% | Accelerates Mtr group removal but can cause partial removal of other protecting groups. sigmaaldrich.comiris-biotech.de |

| 1,2-Ethanedithiol (EDT) | Trityl groups, general carbocations | 2.5% - 3% | Highly effective but has a strong, unpleasant odor. sigmaaldrich.comiris-biotech.de |

| Phenol (B47542) | General carbocations | 5% | Offers some protection to tyrosine and tryptophan residues. peptide.com |

| Water | tert-butyl cations | 2.5% - 5% | Essential for scavenging tBu groups from Asp, Glu, Ser, Thr, Tyr. iris-biotech.dewpmucdn.com |

| Triisopropylsilane (TIS) | Trityl groups, general carbocations | 2.5% | An effective, non-odorous substitute for thiols in many cases. merckmillipore.com |

For particularly acid-sensitive peptides, a crucial strategy is to replace the Mtr group with a more acid-labile alternative . The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group and especially the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group are significantly more labile than Mtr. peptide.comnih.gov Their use allows for shorter cleavage times (typically under 4 hours even with multiple Arg residues) with standard TFA/TIS/water cocktails, minimizing exposure to harsh acids and reducing the risk of side reactions. thermofisher.com

Another approach for rapid deprotection involves using stronger acid systems. Cleavage with trimethylsilyl (B98337) bromide (TMSBr) has been shown to cleanly deprotect up to four Arg(Mtr) residues in just 15 minutes, effectively suppressing sulfonation byproducts even with unprotected tryptophan. sigmaaldrich.com However, the compatibility of this potent reagent with the entire peptide sequence must be carefully evaluated.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield when using this compound requires careful optimization of the entire SPPS cycle, from amino acid activation and coupling to the final cleavage. Purity of the starting Fmoc-amino acid itself is critical, as impurities can be incorporated into the growing peptide chain. ajpamc.comnih.gov

Coupling Reaction: The choice of coupling reagents and conditions is paramount to ensure efficient amide bond formation while minimizing side reactions like δ-lactam formation and racemization.

Activation Method: Using carbodiimides like diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) is a standard and effective method. nih.govbachem.com Uronium/aminium reagents like HBTU can also be used, but care must be taken to avoid N-terminal guanidinylation by using a slight excess of the amino acid and a pre-activation step. bachem.com

Solvent: The choice of solvent can impact reaction kinetics. While N,N-dimethylformamide (DMF) is standard, solvents like N-methyl-2-pyrrolidone (NMP) or mixtures such as NMP/DCM have been used to optimize coupling, particularly for difficult sequences. researchgate.net

Temperature: Increasing the reaction temperature (e.g., to 40°C) can speed up the coupling reaction and potentially improve yields, but it must be carefully controlled to avoid an increase in side reactions. researchgate.netgyrosproteintechnologies.com

Deprotection and Cleavage: Monitoring the Fmoc deprotection step, for instance by UV spectroscopy, can ensure complete removal of the protecting group before the next coupling cycle, preventing deletion sequences. occamdesign.com For final cleavage, a preliminary small-scale trial is often recommended to determine the optimal cleavage cocktail and reaction time for a specific peptide. sigmaaldrich.com Monitoring the removal of the Mtr group by HPLC is particularly useful for peptides with multiple arginine residues, which may require extended cleavage times of up to 24 hours. sigmaaldrich.commerckmillipore.com

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Coupling Reagents | DIC/OxymaPure | Use of HBTU/HOBt/DIEA; in-situ activation. researchgate.netrsc.org | Enhance coupling efficiency for sterically hindered amino acids; minimize δ-lactam formation. |

| Reaction Temperature | Room Temperature | Increase to 40-45°C. researchgate.netrsc.org | Speed up coupling and overcome solvent viscosity issues (e.g., with NBP). |